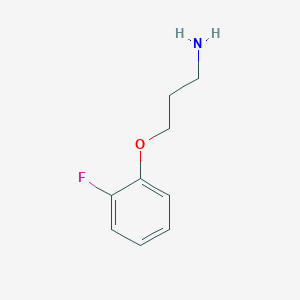
Alcohols, C12-14, reaction products with ethylene oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alcohols, C12-14, reaction products with ethylene oxide are a class of nonionic surfactants widely used in various industrial and household applications. These compounds are formed by the ethoxylation of fatty alcohols with ethylene oxide, resulting in a mixture of alcohol ethoxylates. They are known for their excellent wetting, emulsifying, and detergency properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The ethoxylation process involves the reaction of C12-14 fatty alcohols with ethylene oxide. This reaction is typically carried out in the presence of a catalyst, which can be either acidic or basic. Common catalysts include potassium hydroxide (KOH) and boron trifluoride (BF3) . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of ethoxylation.
Industrial Production Methods: In industrial settings, the ethoxylation process is conducted in large reactors where the fatty alcohols and ethylene oxide are continuously fed. The reaction is exothermic, and the temperature is maintained between 120-180°C. The reaction mixture is then neutralized, and the product is purified to remove any unreacted starting materials and byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: Alcohols, C12-14, reaction products with ethylene oxide primarily undergo reactions typical of alcohols and ethers. These include:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethoxylated alcohols can be reduced to form the corresponding hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or anhydrides are used for esterification reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
Alcohols, C12-14, reaction products with ethylene oxide have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations as solubilizing agents.
Industry: Widely used in detergents, personal care products, and as emulsifiers in the food industry
Wirkmechanismus
The primary mechanism of action of these compounds is their ability to reduce surface tension, which enhances the wetting and emulsifying properties. The ethoxylated chains interact with both hydrophilic and hydrophobic substances, allowing them to stabilize emulsions and disperse particles. This dual interaction is crucial in applications such as detergents and emulsifiers .
Vergleich Mit ähnlichen Verbindungen
- Alcohols, C12-14, ethoxylated with different degrees of ethoxylation (e.g., 3EO, 7EO)
- Fatty alcohol ethoxylates with different chain lengths (e.g., C16-18)
Comparison:
- Uniqueness: Alcohols, C12-14, reaction products with ethylene oxide are unique due to their specific chain length and degree of ethoxylation, which provide a balance of hydrophilic and hydrophobic properties. This balance makes them highly effective as surfactants in a wide range of applications .
Eigenschaften
CAS-Nummer |
103819-01-8 |
|---|---|
Molekularformel |
C8H8FNO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid](/img/structure/B1167632.png)

